molecular formula C19H17F3N2O3 B2464700 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 922904-29-8

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2464700
CAS No.: 922904-29-8
M. Wt: 378.351
InChI Key: XZAXAKINNJKQNU-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a pyrrolidine ring, a methoxy group, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the methoxy and trifluoromethyl groups via substitution reactions. The final step often involves the coupling of the pyrrolidine derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxyl-substituted pyrrolidine.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-methoxyphenyl]-4-(trifluoromethyl)benzamide
  • N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
  • N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Uniqueness

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-27-16-9-8-14(11-15(16)24-10-2-3-17(24)25)23-18(26)12-4-6-13(7-5-12)19(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAXAKINNJKQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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